(2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
(2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one is an organic compound characterized by its complex structure, which includes chloro, phenoxy, and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step may involve the reaction of 4-chlorophenol with a chlorinated benzene derivative under basic conditions to form the phenoxy intermediate.
Introduction of the Dimethylamino Group:
Formation of the Enone Structure: The final step might involve the formation of the enone structure through an aldol condensation reaction, followed by dehydration.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The chloro groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure may confer unique properties, such as specific reactivity or biological activity, that distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-20(2)10-9-17(21)15-8-7-14(11-16(15)19)22-13-5-3-12(18)4-6-13/h3-11H,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQRMNQLFNXBMY-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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